molecular formula C21H29N3O4S B2502477 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2379994-73-5

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2502477
CAS No.: 2379994-73-5
M. Wt: 419.54
InChI Key: CYZUBJLAIUEZBL-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxybenzenesulfonyl group, and a piperidinylmethoxy group attached to a pyridazine ring. Its intricate structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is often synthesized through a condensation reaction between hydrazine and a diketone.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Piperidinylmethoxy Group: This step involves the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxybenzene sulfonyl chloride.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring or the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-methoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline: Shares the tert-butyl and methoxy groups but differs in the core structure.

    BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition, similar in its use as a ligand but different in structure.

Uniqueness

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-21(2,3)19-9-10-20(23-22-19)28-15-16-11-13-24(14-12-16)29(25,26)18-8-6-5-7-17(18)27-4/h5-10,16H,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUBJLAIUEZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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